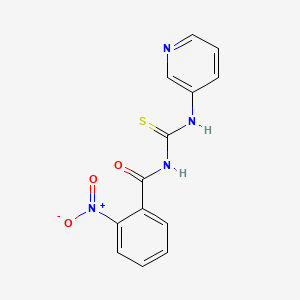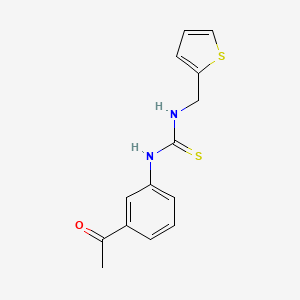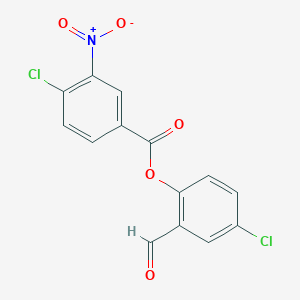![molecular formula C19H16N2O2 B5877084 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone](/img/structure/B5877084.png)
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone is an organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The structure of this compound includes a pyrimidine ring substituted with a methyl and phenyl group, and an ethanone group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-phenylpyrimidin-4-ol with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone can be compared with other similar compounds, such as:
4-Methyl-6-phenylpyrimidin-2-amine: A related compound with a similar pyrimidine structure but different functional groups.
2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: Compounds with similar pyrimidine scaffolds used in the synthesis of palladium complexes.
1-(4-Bromophenyl)-2-[(2-methyl-6-phenylpyrimidin-4-yl)thio]ethanone: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-8-10-17(11-9-15)23-19-12-18(20-14(2)21-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMTNCCUPYOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE](/img/structure/B5877004.png)
![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)

![N,4-dimethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)


![N-BENZYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5877047.png)
![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)

![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N-(5-{[(4-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)
